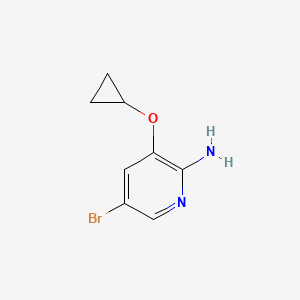

5-Bromo-3-cyclopropoxypyridin-2-amine

Description

5-Bromo-3-cyclopropoxypyridin-2-amine is a brominated pyridine derivative featuring a cyclopropoxy substituent at the 3-position and an amino group at the 2-position. The cyclopropoxy group introduces steric bulk and unique electronic properties, which may enhance binding affinity in biological systems compared to simpler alkoxy substituents.

Properties

Molecular Formula |

C8H9BrN2O |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

5-bromo-3-cyclopropyloxypyridin-2-amine |

InChI |

InChI=1S/C8H9BrN2O/c9-5-3-7(8(10)11-4-5)12-6-1-2-6/h3-4,6H,1-2H2,(H2,10,11) |

InChI Key |

RVDOMLZIZUIIQR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(N=CC(=C2)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . This method provides moderate to good yields and is widely used due to its efficiency and versatility.

Industrial Production Methods

Industrial production of 5-Bromo-3-cyclopropoxypyridin-2-amine may involve large-scale bromination and cyclopropoxylation reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyclopropoxypyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

Nucleophiles: Such as amines and thiols, used in substitution reactions.

Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride, used in oxidation and reduction reactions.

Major Products Formed

Substituted Pyridines: Formed through substitution reactions.

Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.

Coupled Products: Formed through cross-coupling reactions.

Scientific Research Applications

5-Bromo-3-cyclopropoxypyridin-2-amine has various applications in scientific research, including:

Chemistry

Synthesis of Novel Compounds:

Biology

Biological Studies: Used in the study of biological processes and interactions due to its unique structural features.

Medicine

Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry

Material Science: Used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted pyridin-2-amines with bromo and alkoxy/halo substituents are key intermediates in medicinal and materials chemistry. Below is a detailed comparison of 5-Bromo-3-cyclopropoxypyridin-2-amine with structurally related compounds:

Structural and Physical Properties

Stability and Reactivity

- Cyclopropoxy derivatives exhibit lower thermal stability compared to methoxy analogs due to ring strain but offer unique reactivity in radical reactions .

- Fluorinated and trifluoromethylated pyridines show superior resistance to oxidative degradation, making them ideal for harsh synthetic conditions .

Research Findings and Trends

Structure-Activity Relationships (SAR) : The position and nature of substituents significantly impact biological activity. For example, 5-Bromo-3-methoxypyridin-2-amine (similarity score: 0.92) shows higher antitumor activity than its difluoromethoxy analog (similarity: 0.81) .

Synthetic Innovations: Recent advances in C–H functionalization have enabled efficient synthesis of complex pyridines, such as 5-Bromo-6-fluoropyridin-2-amine, without requiring pre-functionalized substrates .

Computational Insights : Molecular docking studies suggest that bulky groups like cyclopropoxy improve binding specificity in kinase inhibitors but may reduce oral bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-3-cyclopropoxypyridin-2-amine, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between a brominated pyridine precursor (e.g., 5-bromo-2-aminopyridine) and a cyclopropoxide reagent. Optimization includes:

- Temperature Control : Reactions at 80–100°C in anhydrous DMF or THF reduce side reactions .

- Catalysts : Use of CuI or Pd catalysts to enhance regioselectivity, as seen in analogous bromopyridine derivatizations .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization improves purity .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- Chromatography : HPLC (C18 column, methanol/water mobile phase) confirms purity (>98%) .

- Spectroscopy :

- NMR : Compare peaks to structurally characterized analogs (e.g., 3-Bromopyridin-2-amine in : δH 6.8–7.2 ppm for aromatic protons) .

- MS : ESI-MS ([M+H]+ expected ~243 m/z) validates molecular weight .

- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction (as in ) resolves bond angles and substituent positions .

Advanced Research Questions

Q. What strategies are effective in addressing low yields during the introduction of the cyclopropoxy group?

- Methodological Answer : Low yields often arise from steric hindrance or competing hydrolysis. Strategies include:

- Pre-activation : Use cyclopropanol with NaH or KOtBu to generate a stronger nucleophile .

- Protecting Groups : Temporarily protect the amine with Boc to prevent side reactions, followed by deprotection (TFA/CH2Cl2) .

- Microwave Synthesis : Shorten reaction times (30–60 min) at 120°C to suppress degradation .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

- Methodological Answer :

- Solvent Effects : Record NMR in deuterated DMSO vs. CDCl3; polar solvents may shift aromatic protons downfield .

- Computational Modeling : DFT calculations (e.g., Gaussian09) predict NMR shifts and verify assignments .

- Isotopic Labeling : Use 15N-labeled precursors to clarify amine proton coupling patterns .

Q. What are the key considerations for leveraging the bromine substituent in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Catalyst Selection : Pd(PPh3)4 or PdCl2(dppf) in THF/water (3:1) at 80°C enables efficient coupling with aryl boronic acids .

- Leaving Group Stability : Bromine’s moderate reactivity balances stability and reactivity; monitor for premature substitution using TLC .

- By-product Mitigation : Add molecular sieves to absorb HBr, preventing acid-catalyzed decomposition .

Safety and Stability in Experimental Design

Q. What protocols ensure safe handling and long-term storage of this compound?

- Methodological Answer :

- Storage : Store in amber vials at –20°C under argon to prevent oxidation/hydrolysis .

- Handling : Use gloveboxes for air-sensitive steps; PPE (nitrile gloves, lab coat) is mandatory due to potential irritancy (analogous to 5-bromo-2-methoxypyridine in ) .

- Degradation Monitoring : Periodic HPLC checks detect hydrolyzed by-products (e.g., cyclopropanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.